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molecular formula C8H8BrNO2 B085322 2-Amino-3-bromo-5-methylbenzoic acid CAS No. 13091-43-5

2-Amino-3-bromo-5-methylbenzoic acid

Cat. No. B085322
M. Wt: 230.06 g/mol
InChI Key: LCMZECCEEOQWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05945382

Procedure details

The diazonium chloride of 2-amino-3-bromo-5-methylbenzoic acid is obtained by running an aqueous sodium nitrite solution (0.013 mol) dropwise at -5° C. onto a solution containing 0.0109 mol of 2-amino-3-bromo-5-methylbenzoic acid, 10 ml of hydrochloric acid, 10 ml of water and 30 ml of acetic acid. The reaction mixture is then stirred at 0° C. for 30 minutes and then poured into a large-volume round-bottomed flask containing 0.013 mol of cuprous chloride in 10 ml of acetic acid. The mixture obtained is brought to 60° C., stirred for 2 hours, and then hydrolysed after cooling by addition of ice. The precipitate obtained is filtered and washed with water. 3-Bromo-2-chloro-5-methylbenzoic acid is obtained: (Yield 58%, M.p. 160° C.).
Quantity
0.013 mol
Type
reactant
Reaction Step One
Quantity
0.0109 mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0.013 mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:14]([Br:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].[ClH:17].O>C(O)(=O)C>[Br:15][C:14]1[C:6]([Cl:17])=[C:7]([CH:11]=[C:12]([CH3:16])[CH:13]=1)[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0.013 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
0.0109 mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1Br)C
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
cuprous chloride
Quantity
0.013 mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise at -5° C.
ADDITION
Type
ADDITION
Details
poured into a large-volume round-bottomed flask
CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
is brought to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
hydrolysed after cooling by addition of ice
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(C(=O)O)C=C(C1)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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